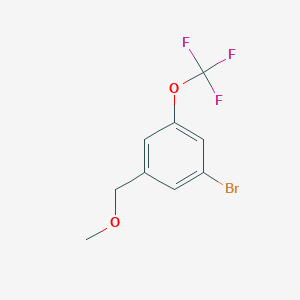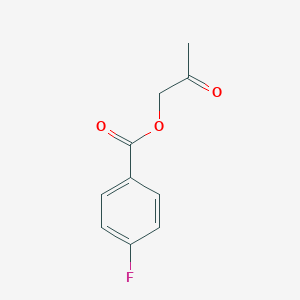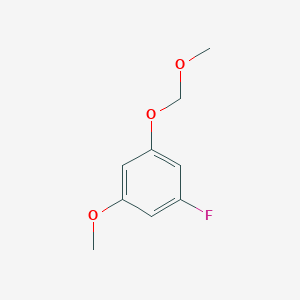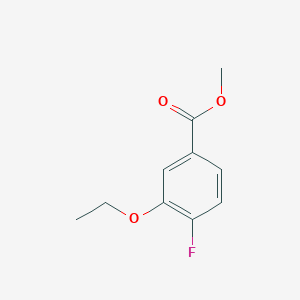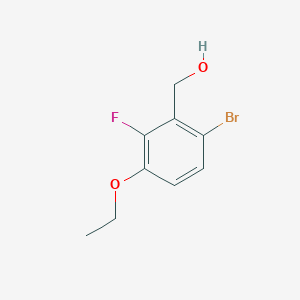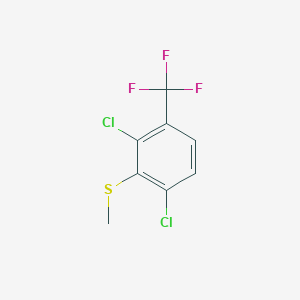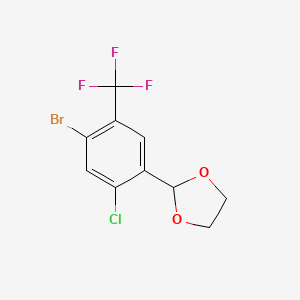
2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane” is a complex organic molecule. It contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in a five-membered ring), attached to a phenyl group (a ring of six carbon atoms, typical of many aromatic compounds). The phenyl group is substituted with bromo, chloro, and trifluoromethyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The bromo, chloro, and trifluoromethyl groups could be introduced through substitution reactions . The dioxolane ring could potentially be formed through a reaction with ethylene glycol or a similar diol .Molecular Structure Analysis
The presence of the dioxolane ring and the halogenated phenyl group will significantly influence the compound’s molecular structure. The dioxolane ring is likely to add some degree of strain to the molecule, while the halogen substituents on the phenyl ring could engage in various types of intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the halogens and the dioxolane ring. The halogens might make the phenyl ring susceptible to further substitution reactions. The dioxolane ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase the compound’s density and boiling point compared to hydrocarbon compounds of similar size .科学的研究の応用
Synthesis of Fungicide Intermediates
One important application is in the synthesis of intermediates for fungicides. For instance, compounds structurally related to "2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane" have been used as intermediates in the synthesis of difenoconazole, a widely used fungicide. This process highlights the compound's relevance in agrochemical research for developing more efficient and potent fungicides (Xie Wei-sheng, 2007).
Advances in Organic Synthesis
Research on derivatives of 1,3-dioxolane has provided insights into nucleophilic substitution reactions, which are fundamental in organic synthesis. Studies have demonstrated the utility of these reactions in generating various halogenated products, crucial for further chemical modifications. Such reactions are instrumental in creating building blocks for complex molecules (R. Aneja & A. Davies, 1974).
Material Science and Polymer Chemistry
In material science, derivatives have been utilized in the synthesis of bright, emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks. These applications are pivotal in developing materials with specific optical properties for use in electronic displays and biolabeling (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
High-Performance Fluoropolymers
Another significant application is in the synthesis of high-temperature resistant amorphous fluoropolymers, demonstrating the compound's role in creating materials with exceptional chemical and thermal stability. Such polymers are crucial for aerospace, automotive, and electronic applications where high performance under extreme conditions is required (A. Russo & W. Navarrini, 2004).
Safety and Hazards
特性
IUPAC Name |
2-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3O2/c11-7-4-8(12)5(9-16-1-2-17-9)3-6(7)10(13,14)15/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUACIFTXQZVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


